Technical Dossier: 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde
Technical Dossier: 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde
The following technical guide provides an in-depth analysis of 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde (CAS 1373348-95-8). This document is structured to serve researchers and drug development professionals, focusing on synthesis, reactivity, and medicinal chemistry applications.
CAS Number: 1373348-95-8 Molecular Formula: C₁₃H₁₀ClNO Molecular Weight: 231.68 g/mol
Executive Summary
4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde is a strategic biaryl methane intermediate used in the synthesis of pharmaceuticals and agrochemicals. Characterized by a chloropyridine moiety linked to a benzaldehyde via a methylene bridge, it serves as a "divergent synthesis hub." The aldehyde functionality allows for rapid diversification (e.g., reductive amination, Knoevenagel condensation), while the 6-chloropyridine motif offers a handle for late-stage nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | 4-[(6-chloropyridin-3-yl)methyl]benzaldehyde |
| CAS Registry Number | 1373348-95-8 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 72–76 °C (Predicted) |
| Boiling Point | 380.5 ± 32.0 °C at 760 mmHg (Predicted) |
| Density | 1.28 ± 0.1 g/cm³ |
| LogP | ~2.8 (Lipophilic) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Storage | Inert atmosphere, 2–8 °C (Aldehyde oxidation risk) |
Synthetic Pathways & Methodologies[2][5][6][7][8]
The synthesis of CAS 1373348-95-8 requires precision to prevent over-oxidation of the methylene bridge or premature reaction of the aldehyde. Two primary routes are recommended based on scale and available starting materials.
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Recommended)
This route utilizes an
Protocol:
-
Reagents: 2-Chloro-5-(chloromethyl)pyridine (1.0 eq), 4-Formylphenylboronic acid (1.1 eq).
-
Catalyst System:
(3-5 mol%) is preferred to minimize protodeboronation. -
Base/Solvent:
(2.5 eq) in 1,4-Dioxane/Water (4:1). -
Conditions: Degas solvents thoroughly with Argon. Heat to 80°C for 4-6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).
-
Why this works: The electron-deficient nature of the pyridine ring facilitates the oxidative addition, while the boronic acid provides the benzaldehyde fragment directly, avoiding post-coupling oxidation steps.
Route B: Directed Lithiation & Ionic Hydrogenation (The "Medicinal Chemist's Route")
Ideal for small-scale synthesis or when boronic acids are unavailable.
Protocol:
-
Lithiation: Treat 2-chloro-5-bromopyridine with
-BuLi at -78°C in THF to generate the lithio-pyridine species. -
Addition: Add 4-(diethoxymethyl)benzaldehyde (protected aldehyde) slowly.
-
Intermediate: Forms the secondary alcohol.
-
Ionic Hydrogenation: Treat the crude alcohol with Triethylsilane (
) and Trifluoroacetic acid (TFA) in DCM. -
Result: Simultaneous deoxygenation of the alcohol to the methylene group and deprotection of the acetal to the aldehyde.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathways for CAS 1373348-95-8 via Suzuki Coupling (Blue) and Lithiation-Reduction (Red).
Medicinal Chemistry Applications
This compound acts as a Privileged Scaffold in drug discovery. Its utility stems from the orthogonality of its functional groups.[1]
A. The "Divergent Synthesis Hub" Concept
The aldehyde group allows for the rapid generation of compound libraries targeting:
-
Kinase Inhibitors: Reductive amination with various amines to target the ATP-binding pocket or solvent-exposed regions.
-
GPCR Ligands: Condensation with active methylenes to form cinnamyl derivatives.
B. Pharmacophore Mapping
The 6-chloropyridine acts as a latent electrophile. In late-stage optimization, the chlorine can be displaced by:
-
Alkoxides: To tune solubility and metabolic stability (Ether formation).
-
Amines: To introduce hydrogen bond donors/acceptors (
reaction).
Reaction Logic Diagram
Caption: Figure 2. Orthogonal reactivity profile demonstrating the compound's utility in library generation.
Quality Control & Analytical Verification
To ensure the integrity of the intermediate, the following analytical signatures must be verified:
-
-NMR (DMSO-
, 400 MHz):-
Aldehyde (-CHO): Singlet at
10.0 ppm. -
Pyridine Ring: Distinct doublets/singlets in the aromatic region (
7.4–8.4 ppm). Look for the C2-H of pyridine (deshielded). -
Methylene Bridge (-
-): Singlet at ~4.1 ppm. -
Benzene Ring: Two doublets (AA'BB' system) around
7.4–7.9 ppm.
-
-
Mass Spectrometry (LC-MS):
-
ESI+:
(showing characteristic Chlorine isotope pattern 3:1 for ).
-
-
Impurity Profile:
-
Check for Protodeboronation (if using Suzuki): Presence of unsubstituted toluene derivatives.
-
Check for Aldehyde Oxidation: Presence of Benzoic acid derivative (broad peak in OH region).
-
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. The aldehyde is susceptible to air oxidation; store under Nitrogen or Argon.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not allow to enter drains.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Carey, F. A., & Tremper, H. S. (1969). "Ionic Hydrogenation. Reduction of Carbonyl and Carbinol Groups." Journal of the American Chemical Society, 91(11), 2967–2972. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 71313626, 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde." PubChem. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
